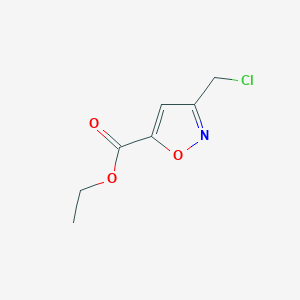

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Description

The exact mass of the compound Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(chloromethyl)isoxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(chloromethyl)isoxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMAUHFCWCICEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141427-74-8 | |

| Record name | 1141427-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Introduction

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, and thus, their unambiguous structural characterization is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no publicly available experimental spectra for this specific molecule could be located, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its spectral features. This approach is designed to empower researchers in identifying and characterizing this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the chloromethyl protons, and the isoxazole ring proton. The predicted chemical shifts (in ppm, relative to a TMS standard) in a common solvent like CDCl₃ are summarized below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |

| -CH₃ (ethyl) | ~1.4 | Triplet | 3H | The methyl protons of the ethyl ester will be a triplet due to coupling with the adjacent methylene group. This is a typical region for ethyl esters. |

| -CH₂- (ethyl) | ~4.4 | Quartet | 2H | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl group. The electron-withdrawing effect of the adjacent oxygen atom shifts this signal downfield. |

| -CH₂Cl | ~4.7 | Singlet | 2H | The methylene protons of the chloromethyl group are expected to be a singlet as there are no adjacent protons to couple with. The high electronegativity of the chlorine atom causes a significant downfield shift. |

| Isoxazole H-4 | ~6.5 - 7.0 | Singlet | 1H | The single proton on the isoxazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the substituents. For comparison, the isoxazole proton in 3,5-diphenylisoxazole appears at 6.84 ppm. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The predicted chemical shifts are tabulated below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |

| -C H₃ (ethyl) | ~14 | The methyl carbon of the ethyl group is expected in the typical upfield region for aliphatic carbons. |

| -C H₂- (ethyl) | ~62 | The methylene carbon of the ethyl group is shifted downfield due to the attached oxygen. |

| -C H₂Cl | ~35-40 | The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. |

| C-4 (isoxazole) | ~105-110 | The C-4 carbon of the isoxazole ring is expected to be significantly shielded compared to the other ring carbons. In unsubstituted isoxazole, the C-4 appears at 103.61 ppm. |

| C-3 (isoxazole) | ~160-165 | The C-3 carbon, attached to the chloromethyl group, will be downfield due to the influence of the ring nitrogen and the substituent. In 3,5-diphenylisoxazole, the C-3 appears at 162.9 ppm. |

| C-5 (isoxazole) | ~168-172 | The C-5 carbon, bearing the ester group, will be significantly downfield. In 3,5-diphenylisoxazole, the C-5 is at 170.3 ppm. |

| C =O (ester) | ~160 | The carbonyl carbon of the ester is expected in the typical range for ester carbonyls. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Weigh approximately 10-20 mg of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate will be dominated by the strong absorption of the ester carbonyl group.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980-3000 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl and chloromethyl groups. |

| ~1735-1750 | Strong | C=O stretch (ester) | This will be the most intense band in the spectrum. The position is typical for an aliphatic ester. Conjugation with the isoxazole ring may shift this to the lower end of the range. |

| ~1600 | Medium | C=N stretch (isoxazole) | Characteristic stretching vibration of the isoxazole ring. |

| ~1450 | Medium | C=C stretch (isoxazole) | Another characteristic stretching vibration of the isoxazole ring. |

| ~1250 | Strong | C-O stretch (ester) | The C-O single bond stretch of the ester group is also expected to be a strong absorption. |

| ~700-800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch typically appears in this region. |

Experimental Protocol for IR Spectroscopy

For a liquid sample, the "neat" thin-film method is most common and straightforward.

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Place one or two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone or dichloromethane) and return them to a desiccator for storage.

Caption: Workflow for liquid sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of compound, as it typically results in minimal fragmentation and a clear molecular ion peak.

Predicted Mass Spectrum Data (ESI)

| m/z | Ion | Rationale |

| 189.02/191.02 | [M]⁺ | The molecular ion peak. The presence of a second peak at M+2 with roughly one-third the intensity is a characteristic isotopic signature of a molecule containing one chlorine atom. |

| 190.03/192.03 | [M+H]⁺ | The protonated molecular ion, which is often the base peak in positive-ion ESI. The chlorine isotope pattern will be preserved. |

| 212.01/214.01 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. The chlorine isotope pattern will be preserved. |

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of isoxazoles often involves cleavage of the weak N-O bond. Potential fragmentation pathways for Ethyl 3-(chloromethyl)isoxazole-5-carboxylate could include the loss of the ethyl group, the ethoxy group, or the chloromethyl radical.

Experimental Protocol for ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

-

Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratios are determined.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, along with standardized protocols for data acquisition. By understanding the expected spectral features and the reasoning behind them, researchers and drug development professionals can more confidently identify and characterize this and related isoxazole derivatives, accelerating their research and development efforts. The principles and comparative data cited herein offer a robust framework for the spectroscopic analysis of novel chemical entities.

References

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

-

IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

-

Infrared Spectra of Pure Liquids. (n.d.). Retrieved from [Link]

- 4.Describe

The Chloromethylisoxazole Moiety: A Technical Guide to Chemical Properties and Reactivity for Drug Development

Introduction: The Strategic Importance of the Chloromethylisoxazole Core

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold, integral to the structure of numerous approved therapeutics.[1][2] Its value lies in a unique combination of metabolic stability, hydrogen bonding capability, and a geometrically defined structure that allows for precise interaction with biological targets. When this stable heterocycle is appended with a chloromethyl group, it transforms into a highly versatile and reactive building block—the chloromethylisoxazole moiety. This functional group serves as a potent electrophilic handle, enabling chemists to forge new covalent bonds with remarkable efficiency and predictability.

This guide provides an in-depth exploration of the chemical properties and reactivity of the chloromethylisoxazole core. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern its behavior, explain the causal relationships behind common experimental choices, and provide field-proven protocols for its application. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the construction of complex molecular architectures.

Physicochemical Landscape and Electronic Profile

The reactivity of the chloromethylisoxazole moiety is not merely a function of the chloromethyl group alone; it is a synergistic outcome of its interplay with the isoxazole ring.

-

The Isoxazole Ring: As a five-membered aromatic heterocycle, the isoxazole ring is electron-rich.[3] However, the presence of the electronegative oxygen and nitrogen atoms creates a distinct electronic environment. The ring exerts a net electron-withdrawing effect, which is crucial for activating the attached chloromethyl group. This inductive pull enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack.

-

The Chloromethyl Group (-CH₂Cl): This group is a classic electrophilic center. The carbon-chlorine bond is polarized towards the highly electronegative chlorine atom, creating a partial positive charge (δ+) on the carbon. This makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[4]

The combination of these features results in a molecule that is analogous to a benzyl chloride, but with the reactivity modulated by the heterocyclic system. The isoxazole ring provides a stable, drug-like core while simultaneously "activating" the chloromethyl group for predictable synthetic transformations.

The Cornerstone of Reactivity: The SN2 Reaction

The primary and most synthetically valuable reaction of the chloromethylisoxazole moiety is the SN2 reaction. This pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic methylene carbon as the chloride leaving group departs.[5]

Caption: General mechanism of the SN2 reaction at the chloromethylisoxazole core.

This reactivity profile makes the moiety an exceptional tool for linking the isoxazole core to other molecular fragments via heteroatom nucleophiles (O, N, S) or carbon-based nucleophiles.

Reactivity with Oxygen Nucleophiles

The formation of ether linkages is a common and robust transformation. Phenoxides, generated from phenols and a mild base, are excellent nucleophiles for this reaction.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred. These solvents are highly effective at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile (e.g., the phenoxide).[6][7][8] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[7]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice.[9][10][11][12] It is strong enough to deprotonate the phenol to form the reactive phenoxide but is not nucleophilic itself, preventing unwanted side reactions. It is also easily removed by filtration after the reaction. Using a stronger, soluble base like sodium hydroxide could lead to competitive hydrolysis of the chloromethyl group or promote ring-opening of the isoxazole.

Reactivity with Nitrogen and Sulfur Nucleophiles

The chloromethylisoxazole core reacts readily with a variety of nitrogen (amines, azides) and sulfur (thiols) nucleophiles. These reactions are fundamental in drug development for introducing functionalities that can engage in hydrogen bonding or form critical salt bridges with protein targets. The principles governing solvent and base choice are analogous to those for oxygen nucleophiles. Mild, non-nucleophilic bases are used to deprotonate the nucleophile or to act as an acid scavenger for the HCl generated when using neutral amine nucleophiles.

Comparative Reactivity

The reactivity of the chloromethyl group on an isoxazole ring is comparable to that of benzyl chloride, a well-studied electrophile. The π-system of the isoxazole ring helps to stabilize the SN2 transition state, much like the phenyl ring in benzyl chloride. However, the specific electronic nature of the heterocycle provides a distinct reactivity profile. For instance, studies comparing isoxazoles to isothiazoles have shown that the 3-(chloromethyl)-5-phenylisoxazole is less reactive in alkylation reactions than its 4,5-dichloro-3-chloromethylisothiazole counterpart, suggesting a more electron-donating character of the isoxazole ring in this context.[7][9]

Stability and Reactivity of the Isoxazole Ring

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can participate in reactions, particularly under forcing conditions. Understanding the ring's stability is crucial for planning multi-step syntheses.

-

General Stability: 3,5-disubstituted isoxazole derivatives are generally quite stable to a wide range of oxidizing agents, acids, and bases.

-

Base-Catalyzed Ring Opening: The isoxazole ring can be susceptible to cleavage under basic conditions. This lability is highly dependent on substitution and pH. For example, the anti-inflammatory drug Leflunomide, which has an unsubstituted C3 position, undergoes ring opening. Studies have shown that the presence of a proton at the C3 position is essential for this specific cleavage mechanism, which proceeds via deprotonation. Isoxazoles lacking a C3 proton are significantly more stable.

-

Reductive Cleavage: The weak N-O bond is the Achilles' heel of the isoxazole ring. It is susceptible to cleavage under reductive conditions, most commonly via catalytic hydrogenation. This reaction opens the ring to form a β-amino enone, a valuable synthetic intermediate in its own right.

-

Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles. The efficiency and outcome of this photoisomerization are highly dependent on the substituents on the isoxazole ring.[3]

Field-Proven Experimental Protocols

The following protocols are representative of the key transformations involving the chloromethylisoxazole moiety, designed to be self-validating through in-process controls and thorough characterization.

Caption: A validated experimental workflow for the synthesis and reaction of a chloromethylisoxazole.

Protocol 1: Synthesis of 3-Phenyl-5-(chloromethyl)isoxazole

This protocol describes a robust one-pot synthesis from a commercially available aldoxime.

-

Reaction: 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from benzaldoxime) with 2,3-dichloro-1-propene.

-

Reagents & Materials:

-

Benzaldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

2,3-dichloro-1-propene (serves as reagent and solvent)

-

Triethylamine (Et₃N) (1.1 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of benzaldoxime in DCM, add NCS portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Add 2,3-dichloro-1-propene to the mixture.

-

Slowly add triethylamine dropwise via a syringe, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove triethylammonium chloride.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound as a solid.

-

-

Characterization (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ ~7.85 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H), ~6.60 (s, 1H, isoxazole C4-H), ~4.75 (s, 2H, -CH₂Cl).

-

¹³C NMR (100 MHz, CDCl₃): δ ~172.0 (C5), ~162.5 (C3), ~130.5, ~129.0, ~127.0, ~128.5 (Aromatic C), ~102.0 (C4), ~37.0 (-CH₂Cl).

-

Protocol 2: SN2 Reaction with 4-Fluorophenol

This protocol details the synthesis of 5-((4-fluorophenoxy)methyl)-3-phenylisoxazole, a common step in building more complex drug-like molecules.

-

Reaction: Williamson ether synthesis.

-

Reagents & Materials:

-

3-Phenyl-5-(chloromethyl)isoxazole (1.0 eq)

-

4-Fluorophenol (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask, add 3-phenyl-5-(chloromethyl)isoxazole, 4-fluorophenol, and anhydrous K₂CO₃.

-

Add anhydrous DMF and stir the suspension at 60-70 °C.

-

Monitor the reaction by TLC until the starting chloromethylisoxazole is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude solid from ethanol or purify by column chromatography to yield the pure product.

-

-

Characterization (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ ~7.85 (m, 2H, Ar-H), ~7.50 (m, 3H, Ar-H), ~7.00 (m, 4H, Ar-H of fluorophenoxy), ~6.70 (s, 1H, isoxazole C4-H), ~5.20 (s, 2H, -CH₂O-).

-

¹³C NMR (100 MHz, CDCl₃): δ ~169.0 (C5), ~163.0 (C3), ~159.0 (d, J≈240 Hz, C-F), ~154.0 (Ar C-O), ~130.5, ~129.0, ~127.0, ~128.5 (Aromatic C), ~116.0 (d, J≈23 Hz, Ar C-H ortho to F), ~115.5 (d, J≈8 Hz, Ar C-H meta to F), ~103.0 (C4), ~63.0 (-CH₂O-).

-

Quantitative Data Summary

The following table summarizes typical reaction conditions for the nucleophilic substitution on a 3-aryl-5-chloromethylisoxazole. Actual yields are substrate-dependent and require optimization.

| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |

| Thiophenol | K₂CO₃ | ACN | RT-50 | 2-6 | 80-95 |

| Morpholine | Et₃N | DCM | RT | 6-12 | 70-85 |

| Sodium Azide | NaN₃ | DMF/H₂O | 50 | 3-5 | >90 |

Conclusion

The chloromethylisoxazole moiety is a cornerstone electrophile in synthetic and medicinal chemistry. Its reactivity is dominated by the robust and predictable SN2 pathway, allowing for the facile construction of diverse molecular libraries. The isoxazole core provides a stable, drug-like anchor, while the chloromethyl group serves as a versatile linchpin for molecular elaboration. A thorough understanding of both the reactivity of the side chain and the stability limits of the heterocyclic ring enables chemists to strategically design and execute complex synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for leveraging this powerful building block in the pursuit of novel therapeutic agents.

References

-

Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. Available at: [Link]

-

OpenOChem Learn. (n.d.). SN2 Effect of Solvent. OpenOChem Learn. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

-

National Institutes of Health. (n.d.). Effect of Allylic Groups on SN2 Reactivity. PMC - NIH. Available at: [Link]

-

World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNNS. Available at: [Link]

-

Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Future4200. Available at: [Link]

-

ResearchGate. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

-

Ohashi, T. (n.d.). Synthetic reactions using isoxazole compounds. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.

-

ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]

-

Synlett. (2020). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Thieme Chemistry. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

-

ChemTube3D. (n.d.). SN2 Reaction: Benzyl Chloride with HS-. ChemTube3D. Available at: [Link]

-

ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. IJPCBS. Available at: [Link]

-

Tohoku University Repository. (2006). Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. TOKYO. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of the R-Phenol–Potassium Carbonate System in the Aromatic Nucleophilic Substitution of the Nitro Group. ResearchGate. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ResearchGate. Available at: [Link]

-

Haverford College. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Haverford Scholarship. Available at: [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

-

ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents. RSC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. RSC. Available at: [Link]

-

National Institutes of Health. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC - NIH. Available at: [Link]

-

RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC. Available at: [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]

-

Bio-Organic and Medicinal Chemistry. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

-

Hindawi. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Hindawi. Available at: [Link]

Sources

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemtube3d.com [chemtube3d.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (CAS 1141427-74-8): Properties, Safety, and Application in the Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, with CAS number 1141427-74-8, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its significance lies in its role as a key intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, safety data, and, most notably, its application in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Understanding the characteristics and handling of this intermediate is crucial for researchers engaged in the development of novel cancer therapeutics and other areas of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The key properties of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1141427-74-8 | [1] |

| Molecular Formula | C₇H₈ClNO₃ | [2][3] |

| Molecular Weight | 189.60 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| SMILES | CCOC(=O)C1=CC(CCl)=NO1 | [1][3] |

| InChI | InChI=1S/C7H8ClNO3/c1-2-12-7(11)6-3-5(4-8)9-13-6/h3H,2,4H2,1H3 | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being a primary and versatile method. This approach generally involves the reaction of a nitrile oxide with an alkyne. For Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a plausible synthetic route, based on established isoxazole synthesis principles, is the cycloaddition of a nitrile oxide generated from a chloro-substituted oxime with an ethyl propiolate. The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted isoxazole.

Diagram: General Synthesis Pathway for 3,5-Disubstituted Isoxazoles

Caption: General synthetic approach via 1,3-dipolar cycloaddition.

Role as a Key Intermediate in the Synthesis of GSK2830371

The primary interest in Ethyl 3-(chloromethyl)isoxazole-5-carboxylate for drug development professionals stems from its utility as a precursor to GSK2830371. GSK2830371 is a highly selective, orally active, allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[4] The synthesis of GSK2830371 involves a multi-step process where the isoxazole core of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is elaborated to form a more complex thiophene-based structure. While the exact, publicly detailed step-by-step synthesis from this specific isoxazole is proprietary, the general synthetic strategy involves the transformation of the chloromethyl and ester functionalities of the isoxazole into key components of the final GSK2830371 molecule.

The causality behind using this specific isoxazole derivative likely lies in the predictable reactivity of its functional groups. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of the aminopyridine moiety of GSK2830371. The ethyl ester can be hydrolyzed and converted into an amide, forming the central carboxamide linkage in the final product.

Mechanism of Action of the Target Molecule: GSK2830371 and the Wip1-p53 Signaling Pathway

To appreciate the significance of synthesizing GSK2830371, it is essential to understand its mechanism of action. Wip1 phosphatase is a negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR). In many cancers, the gene encoding Wip1, PPM1D, is amplified, leading to overexpression of the phosphatase. This, in turn, suppresses the p53-mediated apoptosis and cell cycle arrest that would normally be triggered by cellular stress and DNA damage, thereby promoting tumor growth.

GSK2830371 acts as an allosteric inhibitor of Wip1. By binding to a site distinct from the active site, it induces a conformational change that inactivates the enzyme. This inhibition of Wip1 leads to the increased phosphorylation of its substrates, including p53 at Ser15, Chk2 at Thr68, and H2AX at Ser139.[4] The increased phosphorylation of these key proteins reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Diagram: The Wip1-p53 Signaling Pathway and Inhibition by GSK2830371

Caption: Inhibition of Wip1 by GSK2830371 reactivates the p53 pathway.

Safety Data and Handling

As a chemical intermediate, Ethyl 3-(chloromethyl)isoxazole-5-carboxylate requires careful handling in a laboratory setting. The available safety data sheets (SDS) indicate that the compound is an irritant and may be harmful if inhaled or ingested.[2]

Hazard Identification:

-

GHS Pictogram: Warning[2]

-

Hazard Statements: Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.[2]

-

Precautionary Statements: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Wear protective safety goggles, chemical-resistant gloves, and protective clothing.[2]

First Aid Measures:

-

Skin Contact: Wash immediately with plenty of water and non-abrasive soap.[2]

-

Eye Contact: Rinse immediately with plenty of clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Carbon dioxide, dry chemical powder, alcohol or polymer foam.[2]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[2]

Storage and Handling:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Recommended storage temperature is 2-8°C.[1][2]

-

Handling: Avoid prolonged exposure. Use caution when handling. Have a safety shower and eye wash station available.[2]

Experimental Protocols

While a detailed, validated protocol for the synthesis of GSK2830371 from Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is not publicly available, a general workflow can be conceptualized based on standard organic synthesis techniques. This hypothetical workflow serves as a guide for researchers in designing their synthetic strategies.

Diagram: Conceptual Experimental Workflow for the Synthesis of a Wip1 Inhibitor

Caption: A conceptual workflow for synthesizing a Wip1 inhibitor.

Conclusion

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a valuable and versatile chemical intermediate, whose importance is underscored by its role in the synthesis of advanced therapeutic candidates like GSK2830371. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for researchers in the field of drug discovery and development. The ability to leverage such building blocks is critical in the ongoing effort to develop novel and effective treatments for diseases such as cancer, where targeting pathways like the Wip1-p53 axis holds significant promise.

References

-

PubChemLite. Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (C7H8ClNO3). [Link]

-

Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391. [Link]

-

Lu, X., et al. (2008). The type 2C phosphatase Wip1: An oncogenic regulator of tumor suppressor and DNA damage response pathways. Cancer and Metastasis Reviews, 27(2), 123-135. [Link]

-

Le, T. T., & Ghadiri, M. R. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic letters, 14(24), 6298–6301. [Link]

-

Wu, C. E., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(25), 6401. [Link]

-

ResearchGate. The p53-Mdm2 autoregulatory loop and the contribution of Wip1 to p53... [Link]

-

Bulavin, D. V., et al. (2012). Wip1 phosphatase: between p53 and MAPK kinases pathways. Oncotarget, 3(1), 73-80. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide [myskinrecipes.com]

- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Isoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after component in the design of therapeutic agents. Molecules incorporating the isoxazole scaffold exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, isoxazole-5-carboxylates are versatile intermediates, providing a synthetic handle for further molecular elaboration, making them invaluable building blocks in the synthesis of complex pharmaceutical compounds.[5]

This guide provides a detailed examination of the core synthetic route to isoxazole-5-carboxylates: the 1,3-dipolar cycloaddition of nitrile oxides with electron-deficient alkynes. We will delve into the reaction mechanism, the critical aspects of regioselectivity, and a field-proven experimental protocol, offering insights grounded in established chemical principles for researchers and professionals in organic synthesis and drug discovery.

The Core Reaction: A Concerted [3+2] Cycloaddition Mechanism

The synthesis of the isoxazole ring is most elegantly achieved through a [3+2] cycloaddition reaction, a type of pericyclic reaction between a 1,3-dipole and a dipolarophile.[6] In this specific synthesis, the 1,3-dipole is a nitrile oxide , and the dipolarophile is an alkyne bearing an electron-withdrawing carboxylate group, such as ethyl propiolate .

The reaction proceeds in a concerted fashion, meaning bond formation occurs simultaneously in a single transition state, without the formation of a discrete intermediate.[7] This process involves the overlap of the π-electron systems of the two reactants, leading to the formation of a five-membered heterocyclic ring.[8]

This reaction's efficiency and selectivity are best understood through the lens of Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][9] For the reaction between a typical nitrile oxide and an electron-deficient alkyne like ethyl propiolate, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne.[10][11]

The Unstable Dipole: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[12] Consequently, they are almost always generated in situ and trapped immediately by the dipolarophile present in the reaction mixture. The most common and reliable method for generating nitrile oxides is the dehydrohalogenation of hydroxamoyl halides, which are themselves formed from the halogenation of aldoximes.

A convenient one-pot approach involves the direct oxidation of an aldoxime in the presence of the alkyne. Common reagents for this transformation include mild oxidants like sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS).[2][13]

The choice of oxidant and base is crucial. For instance, using NCS with a mild base like triethylamine (Et₃N) is a common laboratory method. Alternatively, a biphasic system using aqueous bleach and an organic solvent like dichloromethane (DCM) provides a cost-effective and efficient route.[13]

Controlling the Outcome: Regioselectivity Explained

When an unsymmetrical alkyne like ethyl propiolate reacts with a nitrile oxide, two regioisomeric products are possible: the 3,5-disubstituted isoxazole (with the carboxylate at the 5-position) and the 3,4-disubstituted isomer. Experimentally, the formation of the 3,5-disubstituted regioisomer is overwhelmingly favored.[10]

This high regioselectivity is a direct consequence of electronic effects dictated by FMO theory. The largest coefficient of the nitrile oxide's HOMO is on the oxygen atom, while the largest coefficient of the ethyl propiolate's LUMO is on the carbon atom distal to the ester group (the C-5 position in the final product). The reaction proceeds through the transition state that allows for the most favorable orbital overlap between these two positions, leading selectively to the 3,5-isomer.

Field-Proven Experimental Protocol: One-Pot Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate

This protocol describes a reliable, one-pot procedure adapted from established methodologies for the synthesis of the target compound from benzaldehyde.[2][10]

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl propiolate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step 1: Synthesis of Benzaldehyde Oxime (Precursor)

-

Causality: The first step is the reliable formation of the aldoxime precursor.

-

In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water (3:1 v/v).

-

Add sodium acetate (1.2 eq) to the solution and stir at room temperature for 1-2 hours. The acetate acts as a base to free the hydroxylamine.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield benzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: One-Pot In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

-

Causality: This one-pot procedure ensures the highly reactive nitrile oxide is generated and immediately trapped by the alkyne, maximizing yield and minimizing side-product formation.

-

Dissolve the crude benzaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in DCM in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath. This is critical to control the reaction rate and prevent nitrile oxide dimerization.[12]

-

In a separate flask, dissolve NCS (1.1 eq) in DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

-

After the NCS addition is complete, add triethylamine (1.1 eq) dropwise. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction progress by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

-

Causality: A standard aqueous work-up removes water-soluble reagents and byproducts, followed by chromatographic purification to isolate the target compound.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure ethyl 3-phenylisoxazole-5-carboxylate.

Key Parameters Influencing Reaction Success

The yield and purity of the final product are highly dependent on several experimental variables. The following table summarizes key factors and their impact on the reaction.

| Parameter | Influence on Reaction | Field-Proven Insights & Rationale |

| Solvent | Affects reaction rate and regioselectivity.[10] | Dichloromethane (DCM) is a common choice for its inertness and ability to dissolve reactants. More polar solvents can sometimes alter the ratio of regioisomers.[7][10] |

| Oxidant | Determines the efficiency of nitrile oxide generation. | N-Chlorosuccinimide (NCS) is effective and easy to handle. Aqueous bleach (NaOCl) is a cheaper, greener alternative but requires a biphasic system.[2][13] |

| Base | Crucial for the dehydrohalogenation step. | Triethylamine (Et₃N) is a standard organic base. Pyridine can also be used. The choice of base can be critical for substrate compatibility. |

| Temperature | Controls the rate of side reactions. | Initial cooling to 0°C is essential to prevent the dimerization of the nitrile oxide intermediate. Allowing the reaction to proceed at room temperature is usually sufficient for the cycloaddition.[12] |

| Stoichiometry | Impacts yield and purification. | A slight excess of the dipolarophile (ethyl propiolate) is often used to ensure complete trapping of the transient nitrile oxide. |

Conclusion

The 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an electron-deficient alkyne is a robust, reliable, and highly regioselective method for the synthesis of isoxazole-5-carboxylates. A thorough understanding of the concerted mechanism, the factors governing regioselectivity via FMO theory, and the practical necessity of in situ dipole generation is paramount for success. The protocol and insights provided herein offer a comprehensive framework for researchers to confidently apply this powerful transformation in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

-

Al-Aabed, Y. S., & Issa, D. A. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education, 5(4), 133-138. [Link]

-

Belskaya, N. P., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(23), 8206. [Link]

-

Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

Yuan, H. Y., et al. (2020). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 18(1), 89-93. [Link]

-

da Silva, J. B. P., et al. (2018). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 29, 2199-2211. [Link]

-

Wang, X. D., et al. (2019). In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Organic & Biomolecular Chemistry, 18(1), 89-93. [Link]

-

Krasutsky, A., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1767. [Link]

-

Wikipedia contributors. (2023, December 29). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

-

Hu, Y., & Houk, K. N. (2000). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient Alkynes. Tetrahedron, 56(41), 8229-8235. [Link]

-

Padwa, A. (2019). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. The Chemical Record, 19(2-3), 545-559. [Link]

-

Gopi, V., et al. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3536-3539. [Link]

-

Chem Vids. (2019, January 3). cycloadditions with nitrile oxides [Video]. YouTube. [Link]

-

Chylińska, J., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(1), 177. [Link]

-

Padwa, A. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 24(1), 162. [Link]

-

Bougrin, K., & Akka, G. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Chemistry, 6(1), 158-193. [Link]

-

Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. [Link]

-

Kumar, A., et al. (2023). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

-

Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

-

Gholamzadeh, P., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1362. [Link]

-

Zhang, L., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2739. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Stability of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Under Acidic and Basic Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in numerous pharmacologically active compounds.[1] Its perceived stability, however, is nuanced and highly dependent on the molecular environment, including pH, temperature, and the nature of its substituents. This guide provides an in-depth analysis of the stability of a specific, multifunctional isoxazole derivative: Ethyl 3-(chloromethyl)isoxazole-5-carboxylate. This molecule incorporates three distinct reactive centers: the isoxazole N-O bond, an ethyl ester, and a chloromethyl group. Understanding the chemical liabilities of each of these groups under acidic and basic conditions is paramount for anticipating degradation pathways, designing stable formulations, and developing robust analytical methods in a drug development context. This document will dissect the theoretical underpinnings of the molecule's reactivity, provide detailed, field-tested protocols for forced degradation studies, and offer a framework for interpreting the resulting data.

Molecular Architecture and Inherent Reactivities

The stability profile of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is dictated by the interplay of its three primary functional domains. A comprehensive analysis must consider each component's susceptibility to degradation.

-

The Isoxazole Core: As a five-membered aromatic heterocycle, the isoxazole ring is generally stable.[2] However, its defining feature is the N-O bond, which is inherently weak and represents the ring's "Achilles' heel."[1] This bond is susceptible to cleavage under various conditions, including reductive, photochemical, and, most relevant to this guide, base-catalyzed reactions.[3][4]

-

The C5-Ethyl Ester: The ester group is a well-characterized functional group known to undergo hydrolysis. This reaction can be catalyzed by either acid or base.[5] Under acidic conditions, the hydrolysis is a reversible equilibrium reaction.[6][7] In contrast, base-mediated hydrolysis, known as saponification, is irreversible and proceeds to completion, forming a carboxylate salt.[5][8]

-

The C3-Chloromethyl Group: This group is a potent electrophilic handle. The electron-withdrawing nature of the adjacent isoxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (SN2) reactions.[9]

The following diagram illustrates the key functional groups and potential sites of reactivity on the molecule.

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Degradation Pathways Under Basic Conditions

The stability profile under basic conditions (e.g., 0.1 M NaOH, elevated temperature) is significantly more complex. The molecule can be attacked at all three reactive sites, leading to a mixture of degradation products. The relative rates of these competing reactions determine the final product profile.

Pathway 1: Base-Promoted Ester Hydrolysis (Saponification)

This is often the most rapid degradation pathway. Unlike its acid-catalyzed counterpart, saponification is an irreversible process because the final step involves an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, forming a highly stable carboxylate salt. [8][10] The key steps are:

-

Nucleophilic Addition: The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon. [8]2. Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.

-

Deprotonation: The ethoxide ion, being a strong base, immediately deprotonates the carboxylic acid to form ethanol and the resonance-stabilized carboxylate salt. [8]This final step drives the reaction to completion.

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

Pathway 2: Base-Mediated Isoxazole Ring Opening

The isoxazole ring becomes significantly more labile under basic conditions, especially at elevated temperatures. [1]Studies on the related drug Leflunomide have demonstrated that base-catalyzed ring opening is a critical degradation pathway, with the rate increasing dramatically with pH and temperature. [11]While the precise mechanism can vary, a plausible pathway for this substituted isoxazole involves nucleophilic attack by hydroxide on a ring carbon (likely C5, activated by the ester), followed by cleavage of the weak N-O bond.

Caption: A potential pathway for base-mediated isoxazole ring opening.

Pathway 3: Nucleophilic Substitution of the Chloromethyl Group

The chloromethyl group is an excellent substrate for SN2 reactions. The hydroxide ion can act as a nucleophile, displacing the chloride leaving group to form the corresponding 3-(hydroxymethyl)isoxazole derivative. This reaction will compete directly with ester hydrolysis and ring opening.

Experimental Design: A Forced Degradation Study

To empirically determine the stability of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a forced degradation (or stress testing) study is essential. [12][13]This involves subjecting the molecule to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and pathways. [14]

Core Objective & Workflow

The primary goal is to generate a degradation profile that validates the specificity of a stability-indicating analytical method, typically HPLC. [14][15]The workflow is a systematic process of stress, analysis, and interpretation.

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing

Causality: This protocol is designed to selectively promote acid-labile degradation, primarily ester hydrolysis, while minimizing other pathways. A moderately elevated temperature accelerates the reaction to occur within a practical timeframe.

-

Preparation: Prepare a stock solution of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate in a suitable organic co-solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

-

Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. This creates the stress sample. Prepare a control by mixing 1 mL of stock with 9 mL of purified water.

-

Incubation: Place the vials in a thermostatically controlled oven or water bath at 60°C.

-

Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation. Dilute with mobile phase to an appropriate concentration for analysis.

-

Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.

Protocol 2: Basic Stress Testing

Causality: This protocol uses a strong base to induce all potential base-labile degradations. Performing the experiment at a controlled, moderate temperature allows for the observation of competing reaction kinetics. Starting at room temperature and gently warming if no degradation occurs is a common strategy.

-

Preparation: Prepare a 1 mg/mL stock solution as described in the acidic stress protocol.

-

Stress Initiation: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

-

Incubation: Keep the vial at room temperature (25°C) initially. If degradation is slow, the temperature can be increased to 40-60°C.

-

Time Points: Withdraw aliquots at shorter intervals initially due to potentially faster kinetics (e.g., 0, 1, 2, 4, and 8 hours).

-

Quenching: Immediately neutralize the aliquot by adding an equimolar amount of acid (e.g., 100 µL of 0.1 M HCl). Dilute with mobile phase for analysis.

-

Analysis: Analyze the quenched samples by HPLC. Pay close attention to the formation of multiple degradation peaks, indicative of competing pathways.

Analytical Considerations

-

HPLC Method: A reverse-phase C18 column is typically a good starting point. The mobile phase should be optimized to achieve baseline separation between the parent peak and all degradation products. A gradient elution is often necessary.

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in identifying chromophorically similar structures.

-

Identification: For any significant degradation product, LC-MS is the preferred technique to obtain the molecular weight, which is the first step in structural elucidation. [16]

Data Interpretation and Presentation

The data from a forced degradation study should be presented clearly to allow for straightforward interpretation of the molecule's stability.

Quantitative Data Summary

The results are typically summarized in tables showing the percentage of the parent compound remaining and the area percentage of the major degradation products formed over time.

Table 1: Hypothetical Data from Acidic Stress (0.1 M HCl at 60°C)

| Time (hours) | Parent Compound (% Area) | Degradant 1 (RRT ~0.8) (% Area) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 2 | 95.2 | 4.7 | 99.9 |

| 4 | 90.1 | 9.8 | 99.9 |

| 8 | 81.5 | 18.3 | 99.8 |

| 24 | 62.3 | 37.5 | 99.8 |

| RRT = Relative Retention Time. Degradant 1 is likely the carboxylic acid from ester hydrolysis. |

Table 2: Hypothetical Data from Basic Stress (0.1 M NaOH at 40°C)

| Time (hours) | Parent Compound (% Area) | Degradant 1 (RRT ~0.8) (% Area) | Degradant 2 (RRT ~0.9) (% Area) | Degradant 3 (RRT ~1.1) (% Area) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 1 | 85.6 | 10.1 | 2.1 | 1.9 | 99.7 |

| 2 | 72.4 | 19.8 | 3.9 | 3.5 | 99.6 |

| 4 | 51.9 | 35.5 | 6.8 | 5.5 | 99.7 |

| 8 | 28.7 | 55.2 | 9.1 | 6.8 | 99.8 |

| Degradant 1 is likely the carboxylate. Degradant 2 could be the ring-opened product, and Degradant 3 could be the hydroxymethyl derivative. |

Conclusion and Strategic Implications

The stability of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a complex function of pH.

-

Under acidic conditions, the molecule exhibits predictable behavior, with the primary degradation pathway being the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The isoxazole core remains robust.

-

Under basic conditions, the molecule is significantly less stable and is susceptible to degradation at three different sites. A competitive reaction landscape exists between rapid, irreversible ester saponification, isoxazole ring cleavage, and nucleophilic substitution at the chloromethyl position.

For drug development professionals, these findings have critical implications. Formulation development must prioritize maintaining a neutral to slightly acidic pH to ensure stability. The analytical methods developed for quality control must be stability-indicating, capable of resolving the parent compound from a complex mixture of potential basic degradants. The insights gained from a well-designed forced degradation study, as outlined in this guide, are not merely a regulatory requirement but a fundamental component of robust and scientifically-sound pharmaceutical development.

References

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

-

The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

-

Khan Academy. (2019). Mechanism of ester hydrolysis. [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemguide. (n.d.). Hydrolysis of esters. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

El-Sayed, N. N. E., et al. (2024). Construction of Isoxazole ring: An Overview. [Link]

-

Kashimura, S., & Ishifune, M. (n.d.). Synthetic reactions using isoxazole compounds. [Link]

-

Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

-

ResearchGate. (2003). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

-

HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]

-

Sanov, A. (n.d.). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]

-

Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. [Link]

-

Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

-

Galy, J., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. [Link]

-

Reddy, T. R., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

-

Chem Help ASAP. (2019). Synthesis of isoxazoles. [Link]

-

Wikipedia. (n.d.). Isoxazole. [Link]

-

Qi, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Roy, D., & Alabugin, I. V. (2018). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC - NIH. [Link]

-

Canny, M. D., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [Link]

-

ResearchGate. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]

-

BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

ResearchGate. (2024). Construction of Isoxazole ring: An Overview. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. gmpsop.com [gmpsop.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Solubility Profile of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines a systematic approach to solubility determination, combining theoretical principles with a detailed, field-proven experimental protocol. The resulting solubility data is presented and interpreted, offering valuable insights for researchers, chemists, and formulation scientists in the drug development sector. The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5][6]. The successful progression of these promising compounds from laboratory synthesis to clinical application is critically dependent on their physicochemical properties, among which solubility plays a pivotal role.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a fundamental parameter that influences nearly every stage of drug development. From the initial synthesis and purification to the final formulation and bioavailability, solubility dictates the efficiency, feasibility, and ultimately, the success of a therapeutic agent. Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, with its reactive chloromethyl group and ester functionality, is a versatile building block for creating diverse molecular architectures[7]. However, its effective utilization hinges on a comprehensive understanding of its behavior in different solvent systems.

This guide aims to provide a robust framework for evaluating the solubility of this compound. We will first explore the theoretical underpinnings that govern solubility, based on the molecular structure of ethyl 3-(chloromethyl)isoxazole-5-carboxylate. Subsequently, a detailed, step-by-step experimental protocol for determining solubility is presented. The generated data is then systematically tabulated and analyzed to provide a clear and actionable solubility profile.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[8] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of ethyl 3-(chloromethyl)isoxazole-5-carboxylate, presented in Figure 1, reveals several key features that influence its polarity and, by extension, its solubility.

Figure 1: Chemical Structure of Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Caption: Molecular structure of the target compound.

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the ethyl ester group (-COOEt) contribute to the molecule's polarity through dipole-dipole interactions and the potential for hydrogen bonding with protic solvents.

-

Non-Polar Moieties: The ethyl chain of the ester and the chloromethyl group (-CH2Cl) introduce non-polar character, favoring interactions with less polar solvents.

Based on this structure, we can anticipate a degree of solubility in a range of organic solvents. It is expected to be more soluble in moderately polar solvents that can engage in both hydrogen bonding and accommodate the non-polar regions of the molecule. Its solubility in highly polar protic solvents like water may be limited due to the presence of the non-polar hydrocarbon and chlorinated alkyl groups. Conversely, in highly non-polar solvents like hexane, solubility is also expected to be low due to the influence of the polar isoxazole and ester functionalities.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of ethyl 3-(chloromethyl)isoxazole-5-carboxylate, a robust and reproducible experimental methodology is essential. The following protocol is based on the widely accepted equilibrium solubility method, which involves saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment

-